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Cat. No.: B1612792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Scaffold in
Medicinal Chemistry
4-(2-Chlorophenyl)piperidine hydrochloride, with the Chemical Abstracts Service (CAS)

number 82211-92-5, represents a distinct chemical entity within the broader class of

phenylpiperidine derivatives. While its para-substituted counterpart, 4-(4-

chlorophenyl)piperidine, has been more extensively studied, the ortho-chloro isomer presents a

unique steric and electronic profile that warrants dedicated investigation. This guide aims to

provide a comprehensive technical overview of 4-(2-Chlorophenyl)piperidine hydrochloride,

consolidating available data and inferring scientifically grounded insights based on related

structures to empower researchers in their drug discovery and development endeavors.

This compound is primarily recognized as a chemical intermediate, a foundational building

block for the synthesis of more complex molecules and potential drug candidates.[1] The

strategic placement of the chlorine atom at the ortho position of the phenyl ring can significantly

influence the molecule's conformational preferences, binding interactions with biological

targets, and metabolic fate compared to its isomers. Phenylpiperidine scaffolds are integral to a

wide array of pharmacologically active agents, particularly those targeting the central nervous

system (CNS).[2] Therefore, 4-(2-Chlorophenyl)piperidine hydrochloride serves as a
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valuable starting point for exploring novel chemical space in the pursuit of innovative

therapeutics.

Physicochemical Properties: A Foundation for
Application
Understanding the fundamental physicochemical properties of 4-(2-Chlorophenyl)piperidine
hydrochloride is paramount for its effective use in research and synthesis. These properties

dictate its solubility, stability, and handling requirements.

Property Value Source

CAS Number 82211-92-5 [3]

Molecular Formula C₁₁H₁₅Cl₂N [3]

Molecular Weight 232.15 g/mol [3]

Synonyms
Piperidine, 4-(2-chlorophenyl)-,

hydrochloride (1:1)
[3]

Storage 2-8°C, Refrigerator [3]

Shipping Conditions Ambient [3]

The hydrochloride salt form generally imparts increased water solubility and crystallinity

compared to the free base, facilitating its handling and formulation in aqueous media for

experimental assays. The purity of commercially available batches is typically reported to be

greater than 97%.[1]

Synthesis and Purification: Crafting the Core
Scaffold
While specific, detailed protocols for the synthesis of 4-(2-Chlorophenyl)piperidine
hydrochloride are not extensively documented in publicly accessible literature, general

synthetic strategies for 4-arylpiperidines can be adapted. A plausible and commonly employed

approach involves a multi-step sequence starting from a suitable piperidone precursor.
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A generalized synthetic workflow is outlined below:

Synthesis of 4-(2-Chlorophenyl)piperidine

N-Protected-4-piperidone

Grignard Reaction

2-Chlorophenylmagnesium bromide
(Grignard Reagent)

4-(2-Chlorophenyl)-4-hydroxy-N-protected-piperidine

Nucleophilic addition

Dehydration

Acid-catalyzed

1-Protected-4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine

Catalytic Hydrogenation
(e.g., H₂, Pd/C)

N-Protected-4-(2-chlorophenyl)piperidine

Deprotection
(e.g., acid or hydrogenolysis)

4-(2-Chlorophenyl)piperidine (Free Base)

Salt Formation
(HCl in ether or isopropanol)

4-(2-Chlorophenyl)piperidine
Hydrochloride
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Caption: Generalized synthetic workflow for 4-(2-Chlorophenyl)piperidine hydrochloride.

Experimental Protocol: A Representative Synthesis
The following is a generalized, illustrative protocol based on common organic chemistry

principles for the synthesis of 4-arylpiperidines. Note: This protocol has not been validated for

4-(2-Chlorophenyl)piperidine hydrochloride specifically and should be adapted and

optimized by a qualified chemist.

Step 1: Grignard Reaction

To a solution of 2-chlorophenylmagnesium bromide (prepared from 2-bromochlorobenzene

and magnesium turnings) in anhydrous tetrahydrofuran (THF), add a solution of N-benzyl-4-

piperidone in anhydrous THF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or

argon).

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude N-benzyl-4-(2-chlorophenyl)-4-hydroxypiperidine.

Step 2: Dehydration and Reduction

Dissolve the crude alcohol from Step 1 in a suitable solvent such as toluene.

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to

reflux with a Dean-Stark apparatus to remove water.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate,

and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Dissolve the resulting crude tetrahydropyridine intermediate in ethanol or methanol and

subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a

hydrogen atmosphere.

After the reaction is complete (monitored by TLC or gas chromatography), filter the catalyst

and concentrate the filtrate to obtain crude N-benzyl-4-(2-chlorophenyl)piperidine.

Step 3: Deprotection and Salt Formation

The N-benzyl protecting group can be removed by hydrogenolysis, often concurrently with

the reduction of the tetrahydropyridine in the previous step, or by using a reagent like α-

chloroethyl chloroformate followed by methanolysis.

Once the deprotection is complete, purify the resulting 4-(2-chlorophenyl)piperidine free base

by column chromatography.

Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.

Add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise with stirring.

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum to yield 4-(2-Chlorophenyl)piperidine hydrochloride as a solid.

Analytical Characterization: Ensuring Purity and
Identity
Rigorous analytical characterization is essential to confirm the identity and purity of 4-(2-
Chlorophenyl)piperidine hydrochloride. A combination of spectroscopic and

chromatographic techniques should be employed.

Key Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy will provide information on the number and connectivity of protons

in the molecule, including characteristic signals for the piperidine ring protons and the

aromatic protons of the 2-chlorophenyl group.

¹³C NMR spectroscopy will show distinct signals for each carbon atom, confirming the

carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for

confirming the elemental composition of the molecule by providing a highly accurate mass

measurement.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be

developed to assess the purity of the compound and to separate it from potential isomers

(ortho-, meta-, para-). The separation of chlorophenylpiperazine isomers has been

successfully achieved using HPLC, suggesting a similar approach would be effective for

chlorophenylpiperidine isomers.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic

absorption bands for the functional groups present, such as N-H stretching for the secondary

amine hydrochloride and C-Cl stretching.

Analytical Workflow

4-(2-Chlorophenyl)piperidine
Hydrochloride Sample

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS)

HPLC Analysis

FTIR Spectroscopy

Data Analysis and
Structure Confirmation

Purity Assessment
(>97%)
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Caption: A typical analytical workflow for the characterization of 4-(2-Chlorophenyl)piperidine
hydrochloride.

Applications in Research and Drug Development
As a chemical intermediate, 4-(2-Chlorophenyl)piperidine hydrochloride is a valuable

starting material for the synthesis of a diverse range of molecules with potential therapeutic

applications.[1] The broader class of phenylpiperidine derivatives has been extensively

explored in medicinal chemistry, and their biological activities can provide insights into the

potential applications of this specific ortho-chloro isomer.

Potential Therapeutic Areas:
Central Nervous System (CNS) Disorders: Phenylpiperidine derivatives are well-known for

their activity at various CNS targets. They are key components in the development of

treatments for neurological and psychiatric disorders.[2] The substitution pattern on the

phenyl ring is a critical determinant of receptor selectivity and potency.

Analgesia: Certain 4-arylpiperidine derivatives have shown significant analgesic activity.[5]

The introduction of a 2-chlorophenyl moiety could modulate the analgesic properties of novel

compounds derived from this scaffold.

Receptor Modulation:

Sigma Receptors (σR): Piperidine-containing compounds have been identified as high-

affinity ligands for sigma receptors, which are implicated in a variety of neurological

conditions.

Histamine H₃ Receptors (H₃R): The piperidine core is a crucial structural element for dual-

acting antagonists of histamine H₃ and sigma-1 receptors, which have shown promise in

preclinical pain models.[6]

Dopamine and Serotonin Receptors: The phenylpiperidine scaffold is a common feature in

ligands for dopamine and serotonin receptors, which are important targets for

antipsychotic and antidepressant drugs.
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The study of structure-activity relationships (SAR) is crucial in this context. The specific position

of the chlorine atom in 4-(2-Chlorophenyl)piperidine hydrochloride can lead to unique

interactions with target proteins, potentially offering improved selectivity or a novel

pharmacological profile compared to its meta- and para-isomers.[7]

Potential Therapeutic Applications

4-(2-Chlorophenyl)piperidine
Hydrochloride

Chemical Derivatization

Novel Chemical Entities

CNS Disorders Analgesia Receptor Modulation
(Sigma, Histamine, etc.)

Click to download full resolution via product page

Caption: Potential research applications stemming from 4-(2-Chlorophenyl)piperidine
hydrochloride.

Safety and Handling: A Prudent Approach
While a specific Safety Data Sheet (SDS) for 4-(2-Chlorophenyl)piperidine hydrochloride is

not widely available, data from closely related compounds, such as 4-(4-

chlorophenyl)piperidine and other piperidine derivatives, can provide guidance on appropriate

handling procedures.

General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors.

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after

handling.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

Based on analogues, this class of compounds may cause skin and eye irritation.[8] It is

imperative to consult the supplier-specific SDS upon receipt of the material for detailed and

accurate safety information.

Conclusion: A Scaffold with Untapped Potential
4-(2-Chlorophenyl)piperidine hydrochloride (CAS 82211-92-5) is a chemical intermediate

with considerable, yet largely unexplored, potential in medicinal chemistry and drug discovery.

While direct research on this specific isomer is limited, the well-established pharmacological

importance of the phenylpiperidine scaffold suggests that it is a valuable tool for the synthesis

of novel compounds targeting a range of therapeutic areas, particularly within the central

nervous system. This guide provides a foundational understanding of its properties, potential

synthetic routes, and analytical considerations, intended to serve as a catalyst for further

research and innovation. As with any specialized chemical, adherence to rigorous safety

protocols and thorough analytical characterization are paramount to its successful application.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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